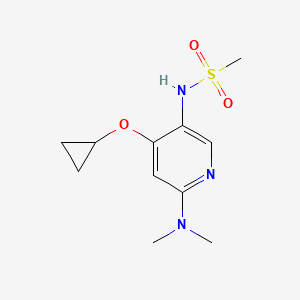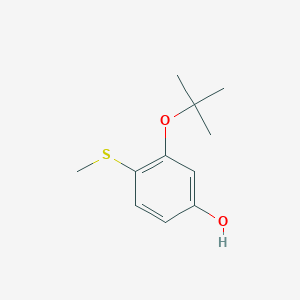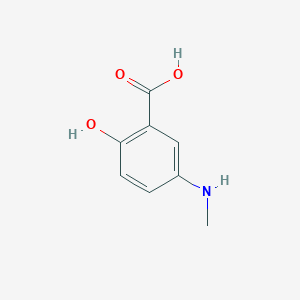
2-Hydroxy-5-(methylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(methylamino)benzoic acid is an aromatic carboxylic acid that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse biological activities and are commonly found in various plants. The structure of this compound includes a hydroxyl group and a methylamino group attached to a benzoic acid core, making it a versatile compound in both synthetic and natural chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-(methylamino)benzoic acid involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid using aqueous potassium hydroxide (KOH) solution. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . Another method involves the protection, condensation, and hydrolysis steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is becoming increasingly popular due to their efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-5-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylic acids, which are known to exhibit bacteriostatic effects against Mycobacterium tuberculosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position.
p-Hydroxybenzoic Acid: A hydroxybenzoic acid with a hydroxyl group at the para position.
Protocatechuic Acid: A hydroxybenzoic acid with two hydroxyl groups at the ortho and meta positions.
Uniqueness
2-Hydroxy-5-(methylamino)benzoic acid is unique due to the presence of both a hydroxyl group and a methylamino group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-hydroxy-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Clé InChI |
VPYKBNTWFMYPKE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


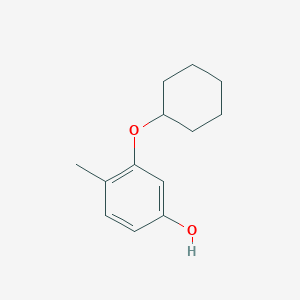

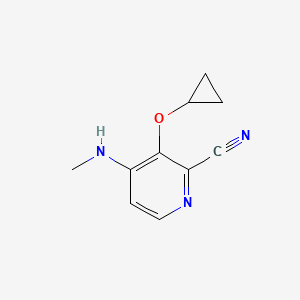


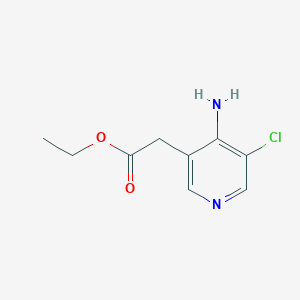
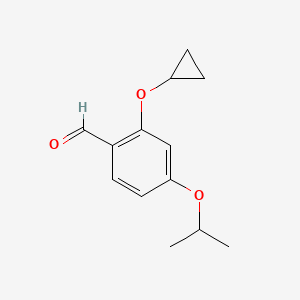
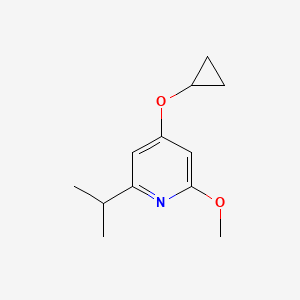
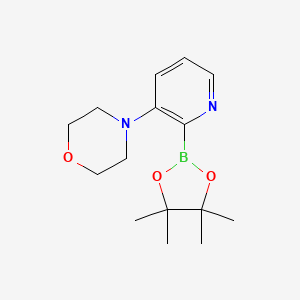

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
